Cas no 113258-86-9 ((2-iodophenyl)methyl(methyl)amine)

(2-iodophenyl)methyl(methyl)amine 化学的及び物理的性質
名前と識別子
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- (2-iodophenyl)-N-methylmethanamine
- (2-iodophenyl)methyl(methyl)amine
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- MDL: MFCD13249490
- インチ: InChI=1S/C8H10IN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
- InChIKey: SBNMRLNJUKMWAZ-UHFFFAOYSA-N
- SMILES: CNCC1=CC=CC=C1I
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 2
(2-iodophenyl)methyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 088719-1g |
2-Iodo-benzyl)-methyl-amine |
113258-86-9 | 1g |
£602.00 | 2022-03-01 | ||
Enamine | EN300-865072-1g |
[(2-iodophenyl)methyl](methyl)amine |
113258-86-9 | 1g |
$414.0 | 2023-09-02 | ||
A2B Chem LLC | AX67287-2.5g |
1-(2-Iodophenyl)-N-methylmethanamine |
113258-86-9 | 95% | 2.5g |
$993.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372221-1g |
1-(2-Iodophenyl)-N-methylmethanamine |
113258-86-9 | 97% | 1g |
¥9687.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372221-50mg |
1-(2-Iodophenyl)-N-methylmethanamine |
113258-86-9 | 97% | 50mg |
¥8769.00 | 2024-08-09 | |
Enamine | EN300-865072-10.0g |
[(2-iodophenyl)methyl](methyl)amine |
113258-86-9 | 95.0% | 10.0g |
$1778.0 | 2025-03-21 | |
Enamine | EN300-865072-0.5g |
[(2-iodophenyl)methyl](methyl)amine |
113258-86-9 | 95.0% | 0.5g |
$397.0 | 2025-03-21 | |
Enamine | EN300-865072-0.25g |
[(2-iodophenyl)methyl](methyl)amine |
113258-86-9 | 95.0% | 0.25g |
$381.0 | 2025-03-21 | |
Enamine | EN300-865072-5g |
[(2-iodophenyl)methyl](methyl)amine |
113258-86-9 | 5g |
$1199.0 | 2023-09-02 | ||
Enamine | EN300-865072-10g |
[(2-iodophenyl)methyl](methyl)amine |
113258-86-9 | 10g |
$1778.0 | 2023-09-02 |
(2-iodophenyl)methyl(methyl)amine 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
(2-iodophenyl)methyl(methyl)amineに関する追加情報
Introduction to (2-iodophenyl)methyl(methyl)amine (CAS No. 113258-86-9)
(2-iodophenyl)methyl(methyl)amine (CAS No. 113258-86-9) is a versatile compound with significant applications in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This compound, also known as 2-iodobenzylmethylamine, is characterized by its unique structural features, which include an iodine-substituted benzene ring and a methylamine group. These characteristics make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chemical structure of (2-iodophenyl)methyl(methyl)amine consists of a benzene ring with an iodine atom at the 2-position, a methyl group attached to the nitrogen atom, and a methylamine moiety. The presence of the iodine substituent imparts significant reactivity and functional versatility to the molecule, making it a useful building block in synthetic chemistry. The iodine atom can be readily substituted or eliminated in various reactions, allowing for the synthesis of a wide range of derivatives.
In recent years, (2-iodophenyl)methyl(methyl)amine has gained attention for its potential applications in medicinal chemistry. One notable area of research involves its use as a precursor in the synthesis of neurotransmitter analogs and receptor ligands. For instance, studies have shown that derivatives of this compound can exhibit potent activity as serotonin receptor agonists or antagonists, making them potential candidates for the treatment of neurological disorders such as depression and anxiety.
Another important application of (2-iodophenyl)methyl(methyl)amine is in the development of radiopharmaceuticals for diagnostic imaging. The iodine substituent can be replaced with radioisotopes such as 123I or 131I, which are commonly used in nuclear medicine for imaging and therapeutic purposes. This property makes the compound a valuable starting material for the synthesis of radiolabeled compounds used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
The synthetic versatility of (2-iodophenyl)methyl(methyl)amine has also been exploited in the development of novel catalysts and ligands for asymmetric synthesis. Researchers have reported that derivatives of this compound can serve as efficient ligands in palladium-catalyzed cross-coupling reactions, enabling the synthesis of chiral compounds with high enantioselectivity. This has important implications for the production of pharmaceuticals and fine chemicals where stereochemistry plays a crucial role.
In addition to its applications in medicinal chemistry and radiopharmaceuticals, (2-iodophenyl)methyl(methyl)amine has been studied for its potential use in materials science. The compound can be incorporated into polymers or other materials to impart specific functional properties, such as enhanced solubility or improved thermal stability. This makes it a valuable component in the development of advanced materials for various industrial applications.
The physical and chemical properties of (2-iodophenyl)methyl(methyl)amine
Safety considerations are an important aspect when handling (2-iodophenyl)methyl(methyl)amine. While it is not classified as a hazardous substance under current regulations, it is recommended to handle this compound with appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats to prevent skin contact and inhalation. Additionally, proper ventilation should be maintained to minimize exposure to vapors.
In conclusion, (2-iodophenyl)methyl(methyl)amine (CAS No. 113258-86-9) is a multifaceted compound with diverse applications in medicinal chemistry, radiopharmaceuticals, catalysis, and materials science. Its unique structural features and synthetic versatility make it an invaluable tool for researchers and chemists working in these fields. Ongoing research continues to uncover new potential uses for this compound, further highlighting its significance in modern chemical and pharmaceutical research.
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